N-({N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage and a brominated phenolic group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with hydrazine derivatives. The reaction is carried out in a methanol solution under reflux conditions for approximately 12 hours. The resulting mixture is then filtered and allowed to crystallize at room temperature, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound’s hydrazone linkage and brominated phenolic group allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N-({N’-[(E)-(3-Bromo-4-dimethylaminophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
Uniqueness
N-({N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific combination of a brominated phenolic group and a hydrazone linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C23H20BrN3O3 |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromo-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H20BrN3O3/c24-19-13-16(11-12-20(19)28)14-26-27-21(29)15-25-23(30)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22,28H,15H2,(H,25,30)(H,27,29)/b26-14+ |
InChI Key |
XAGIPPVYTIAJQR-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=C(C=C3)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=C(C=C3)O)Br |
Origin of Product |
United States |
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